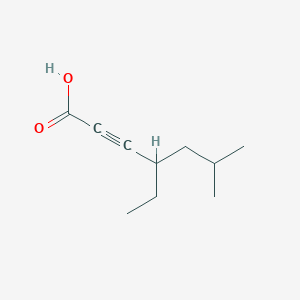
4-Ethyl-6-methylhept-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of both an alkyne and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethyl and methyl groups. The final oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts such as palladium or nickel can be employed to facilitate the alkylation and oxidation steps. Continuous flow reactors and automated systems may also be used to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-Ethyl-6-methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of esters or amides
科学的研究の応用
4-Ethyl-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-6-methylhept-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
類似化合物との比較
4-Ethyl-6-methylhept-2-ynoic acid can be compared with other similar compounds such as:
4-Ethyl-6-methylhept-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-ester: Similar structure but with an ester group instead of a carboxylic acid.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
4-ethyl-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-9(7-8(2)3)5-6-10(11)12/h8-9H,4,7H2,1-3H3,(H,11,12) |
InChIキー |
UULHMQRIHVGKNS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


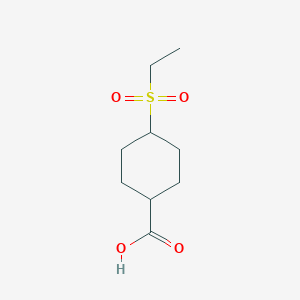
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)

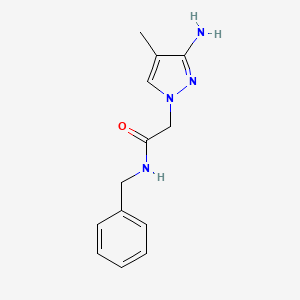



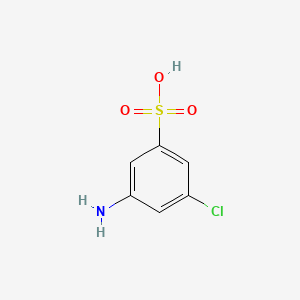
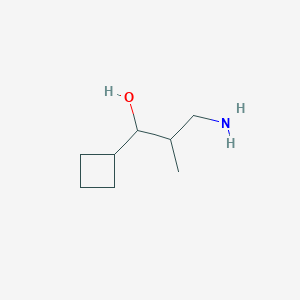

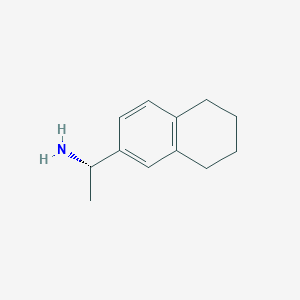

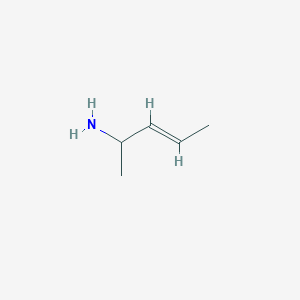
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
